
N,2,6-Trimethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,6-Trimethyl-N-phenylbenzamide is a chemical compound with the molecular formula C16H17NO It is a derivative of benzamide, characterized by the presence of three methyl groups and a phenyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,2,6-Trimethyl-N-phenylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid process provides high yields and is eco-friendly. Another method involves the use of TiCl4 in pyridine at 85°C, which also yields the desired amide with high purity .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of benzoyl chloride with substituted aniline in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) at room temperature . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N,2,6-Trimethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,2,6-Trimethyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N,2,6-Trimethyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit non-receptor tyrosine kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cell growth, making it a potential candidate for cancer therapy. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, benzamide, lacks the additional methyl and phenyl groups.
N-Phenylbenzamide: Similar to N,2,6-Trimethyl-N-phenylbenzamide but without the methyl groups.
2,4,6-Trimethyl-N-phenylbenzamide: Another derivative with different methyl group positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability and reactivity compared to other benzamide derivatives.
Propriétés
Numéro CAS |
135340-85-1 |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
N,2,6-trimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-7-9-13(2)15(12)16(18)17(3)14-10-5-4-6-11-14/h4-11H,1-3H3 |
Clé InChI |
RKZOMLJNDJHKAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
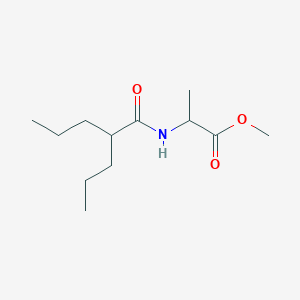
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
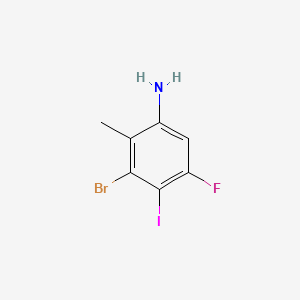
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)
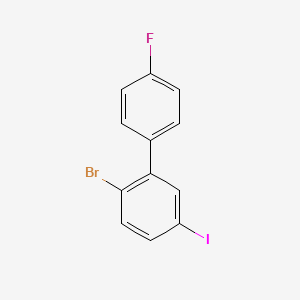

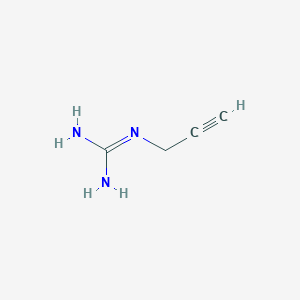
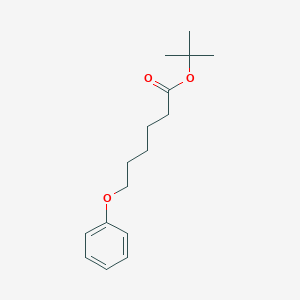
![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)

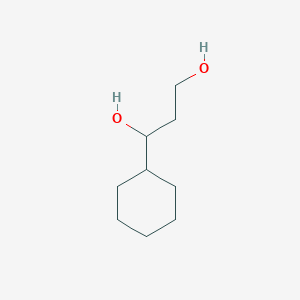
![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
